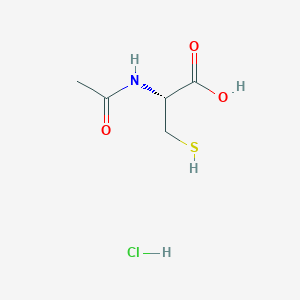
L-Cysteine, N-acetyl-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Cysteine, N-acetyl-, hydrochloride is a chemical compound that is widely used in scientific research. It is a derivative of the amino acid L-cysteine and is commonly used as a reducing agent and a source of sulfhydryl groups.
Wirkmechanismus
L-Cysteine, N-acetyl-, hydrochloride acts as a reducing agent by donating electrons to other molecules. It can also form disulfide bonds with other sulfhydryl groups, which can affect protein structure and function. Additionally, it can act as a source of sulfur for the synthesis of cysteine and other sulfur-containing compounds.
Biochemische Und Physiologische Effekte
L-Cysteine, N-acetyl-, hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to protect against oxidative stress and inflammation, as well as to improve insulin sensitivity and glucose metabolism. It has also been shown to have anti-cancer properties and to enhance the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using L-Cysteine, N-acetyl-, hydrochloride in lab experiments is its ability to act as a reducing agent and a source of sulfhydryl groups. However, its effects on protein structure and function can also be a limitation, as it can disrupt disulfide bonds and affect protein folding.
Zukünftige Richtungen
There are many future directions for the study of L-Cysteine, N-acetyl-, hydrochloride. One area of research is in the development of new drugs and therapies based on its anti-cancer and immune-enhancing properties. Another area of research is in the study of its effects on protein structure and function, and its potential use in protein engineering and biotechnology.
In conclusion, L-Cysteine, N-acetyl-, hydrochloride is a widely used chemical compound in scientific research. Its ability to act as a reducing agent and a source of sulfhydryl groups makes it valuable in the synthesis of peptides and proteins, as well as in the study of protein structure and function. Its biochemical and physiological effects also make it an interesting area of research for the development of new drugs and therapies.
Synthesemethoden
L-Cysteine, N-acetyl-, hydrochloride can be synthesized by acetylating L-cysteine with acetic anhydride in the presence of hydrochloric acid. The reaction is carried out under reflux conditions for several hours, and the product is purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
L-Cysteine, N-acetyl-, hydrochloride is widely used in scientific research as a reducing agent and a source of sulfhydryl groups. It is used in the synthesis of peptides and proteins, as well as in the preparation of enzyme substrates. It is also used in the study of protein structure and function, as it can disrupt disulfide bonds and affect protein folding.
Eigenschaften
CAS-Nummer |
18829-79-3 |
|---|---|
Produktname |
L-Cysteine, N-acetyl-, hydrochloride |
Molekularformel |
C5 H9 N O3 S . Cl H |
Molekulargewicht |
199.66 g/mol |
IUPAC-Name |
(2R)-2-acetamido-3-sulfanylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C5H9NO3S.ClH/c1-3(7)6-4(2-10)5(8)9;/h4,10H,2H2,1H3,(H,6,7)(H,8,9);1H/t4-;/m0./s1 |
InChI-Schlüssel |
BNAZKIJXZHLHTG-WCCKRBBISA-N |
Isomerische SMILES |
CC(=O)N[C@@H](CS)C(=O)O.Cl |
SMILES |
CC(=O)NC(CS)C(=O)O.Cl |
Kanonische SMILES |
CC(=O)NC(CS)C(=O)O.Cl |
Andere CAS-Nummern |
18829-79-3 |
Verwandte CAS-Nummern |
616-91-1 (Parent) |
Synonyme |
L-Cysteine, N-acetyl-, hydrochloride (1:1); N-Acetyl-L-cysteine hydrochloride; _x000D_ N-Acetylcysteine hydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




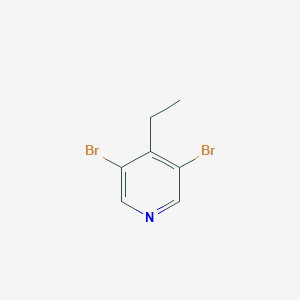
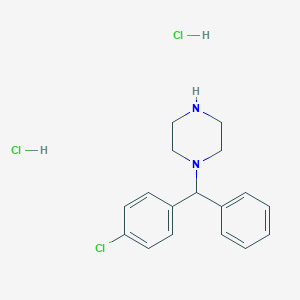
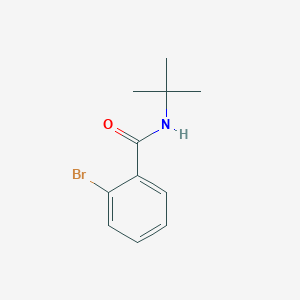
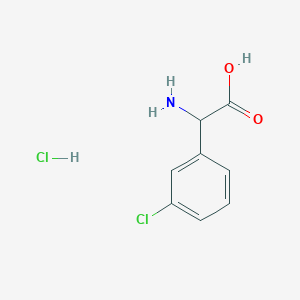
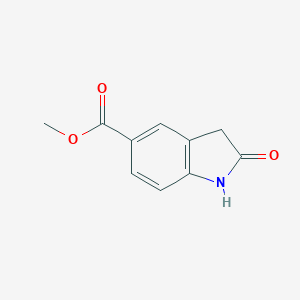
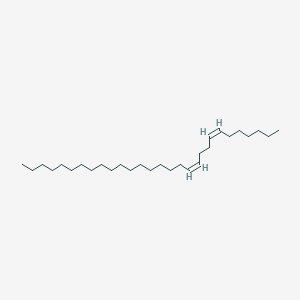

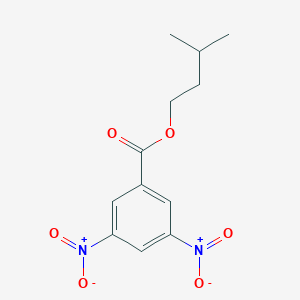

![2-Benzyl-6-oxa-2-azabicyclo[3.2.1]octan-7-one](/img/structure/B174520.png)
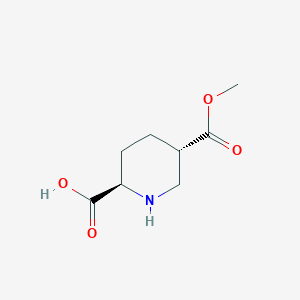
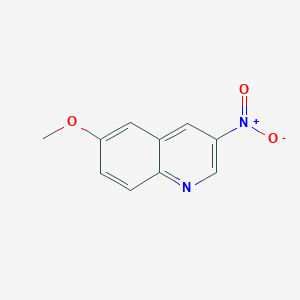
![1-Bromo-3-phenylimidazo[1,5-a]pyridine](/img/structure/B174527.png)